molecular formula C13H17N B1583112 4-Phenylquinuclidine CAS No. 51069-11-5

4-Phenylquinuclidine

Cat. No.: B1583112
CAS No.: 51069-11-5
M. Wt: 187.28 g/mol
InChI Key: CSKNWIPXDBBWRW-UHFFFAOYSA-N
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Description

4-Phenylquinuclidine is an organic compound with the molecular formula C13H17N It is a derivative of quinuclidine, featuring a phenyl group attached to the quinuclidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylquinuclidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-phenylquinoline in the presence of a catalyst such as rhodium-on-alumina. The reaction is typically carried out in glacial acetic acid under hydrogen pressure for several days .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylquinuclidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Substituted phenylquinuclidines with different functional groups.

Scientific Research Applications

4-Phenylquinuclidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenylquinuclidine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, influencing their activity and downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Phenylquinuclidine is unique due to the presence of the phenyl group, which imparts different chemical and physical properties compared to its analogs. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

4-phenyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKNWIPXDBBWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199070
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51069-11-5
Record name 4-Phenylquinuclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51069-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride A mixture of the compound obtained in the previous step and 0.35 g of 4-phenyl-1-azabicyclo[2.2.2]-octane in 1 ml of DMF is heated at 80° C. for 3 hours. After cooling to RT, the reaction mixture is poured into a mixture of 50 ml of water, 50 ml of DCM and 3 ml of concentrated HCl and stirred for 5 minutes. The precipitate formed is wrung, washed with water, with DCM and then with ether and dried to give 0.3 g of the expected product. M.p.=290 C.
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
4-(3,4-Dichlorophenyl)-4-[2-[4-phenyl-1-azoniabicyclo[2.2.2]oct-1-yl]ethyl]-3-methyl-1-[3,5-bis(trifluoromethyl)benzyl]imidazolidin-2-one chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Phenylquinuclidine unique in terms of its chemical structure?

A1: this compound represents an interesting chemical structure due to its potential to form stable hemiaminals. A study by [] demonstrated that the Lithium aluminum hydride (LiAlH4) reduction of a specific precursor (compound 6 in the study) yields 4-Phenyl-2-quinuclidinol as the main product. This compound is significant as it represents the first stable hemiaminal within the quinuclidine series. The structure of 4-Phenyl-2-quinuclidinol was confirmed through spectroscopic analysis and further chemical reactions, leading to the synthesis of other 2-substituted 4-Phenylquinuclidines. []

Q2: How does the 4-Phenyl group influence the fragmentation pattern of quinuclidines in mass spectrometry?

A2: The presence of the 4-Phenyl group in quinuclidines leads to a unique fragmentation pattern in mass spectrometry. Research indicates [] that these compounds readily lose a C7H7 unit from their molecular ion. This unexpected fragmentation behavior is attributed to a phenyl rearrangement occurring before the fragmentation process. []

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